molecular formula C25H46NO6S- B12774199 Triethanolamine tridecylbenzenesulfonate CAS No. 61886-59-7

Triethanolamine tridecylbenzenesulfonate

Cat. No.: B12774199
CAS No.: 61886-59-7
M. Wt: 488.7 g/mol
InChI Key: SLODVKUKGXRQHO-UHFFFAOYSA-M
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Description

Triethanolamine tridecylbenzenesulfonate (CAS 61886-59-7) is an organosulfur compound functioning as an anionic surfactant with research applications across multiple scientific domains. The compound features a molecular structure consisting of a tridecylbenzene sulfonate group complexed with triethanolamine (2,2',2''-nitrilotriethanol) in a 1:1 ratio, yielding a molecular weight of 488.71 g/mol and the chemical formula C25H46NO6S . This structure confers distinctive amphiphilic properties, enabling the compound to effectively reduce surface tension between liquid phases in experimental systems. As a research-grade surfactant, this compound demonstrates particular value in detergent formulation studies, where its molecular architecture facilitates micelle formation and soil suspension mechanisms . Investigators utilize this compound to develop advanced cleaning systems with optimized phase behavior and viscosity characteristics. The triethanolamine component enhances water solubility and compatibility with other formulation ingredients, making it particularly valuable for studying stable liquid detergent systems that resist gelation or phase separation across varied temperature ranges . Research applications extend to industrial cleaner development, emulsion polymerization processes, and textile processing aids where controlled surface activity is required. The compound's properties make it suitable for investigating structured liquid systems that maintain stability while delivering effective cleaning performance. Current market analysis indicates growing applications across multiple regions, with technological advancements driving innovation in surfactant-based formulations . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory investigation. It is not approved for diagnostic, therapeutic, or personal use applications. Researchers should consult safety data sheets and implement appropriate handling protocols, including personal protective equipment during experimental use.

Properties

CAS No.

61886-59-7

Molecular Formula

C25H46NO6S-

Molecular Weight

488.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-tridecylbenzenesulfonate

InChI

InChI=1S/C19H32O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;8-4-1-7(2-5-9)3-6-10/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);8-10H,1-6H2/p-1

InChI Key

SLODVKUKGXRQHO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].C(CO)N(CCO)CCO

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies of Triethanolamine Tridecylbenzenesulfonate

Alkylbenzene Sulfonation Methodologies and Tridecylbenzene (B89775) Sulfonic Acid Precursors

The synthesis of the crucial intermediate, tridecylbenzene sulfonic acid, begins with the sulfonation of a suitable alkylbenzene precursor. The precursors are typically alkylated benzenes with a straight-chain alkyl group containing 9 to 15 carbon atoms. google.com The sulfonation of linear alkylbenzenes (LAB) is the most common pathway to produce anionic surfactants, aside from soap. acs.orgresearchgate.net

The sulfonation process can be accomplished using several potent sulfonating agents. Common agents include:

Sulfur Trioxide (SO₃): Often used in its gaseous form, sometimes diluted with air, it reacts with the alkylbenzene in specialized reactors like falling film reactors. google.comacs.org This method is prevalent in commercial production. researchgate.net The reaction with sulfur trioxide is considered a key route for producing anionic surfactants. acs.org

Oleum (B3057394) (Fuming Sulfuric Acid): This is another effective sulfonating agent for this reaction. google.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can also be used for the sulfonation of alkylbenzenes. google.com

Chlorosulfonic Acid (ClSO₃H): This is also a possible, though less common, sulfonating agent. google.com

The reaction mechanism for aromatic sulfonation with sulfur trioxide is complex and has been the subject of computational and experimental studies. acs.org Following the initial reaction in a reactor, the product mixture is typically aged to increase the conversion of linear alkylbenzene to the desired sulfonic acid. acs.org

Sulfonating AgentTypical ReactorKey Considerations
Sulfur Trioxide (SO₃)Falling Film ReactorPredominant industrial route; short residence time. acs.orgresearchgate.net
Oleum (H₂SO₄·xSO₃)Stirred Tank ReactorA strong sulfonating agent, also used commercially. google.comresearchgate.net
Sulfuric Acid (H₂SO₄)Stirred Tank ReactorGenerates water as a byproduct. google.com

If solvents like benzene (B151609) or hexane (B92381) are used during sulfonation, the resulting sulfonic acids can be extracted with a water and methanol (B129727) solution to purify them from unreacted hydrocarbons or byproducts like sulfones. google.com

Neutralization Reactions with Triethanolamine (B1662121) for Salt Formation

The formation of Triethanolamine tridecylbenzenesulfonate occurs through the neutralization of tridecylbenzene sulfonic acid with triethanolamine (TEA). tiiips.com This is an acid-base reaction where the acidic sulfonic acid group (-SO₃H) on the alkylbenzene reacts with the basic tertiary amine of the triethanolamine. noaa.govnih.gov

The general reaction is as follows: Dodecylbenzenesulfonic Acid + Triethanolamine → Triethanolamine Dodecylbenzenesulfonate tiiips.com

This neutralization reaction generates heat, although typically less than the neutralization of inorganic acids. noaa.govnih.gov The process is usually carried out in a reactor where triethanolamine is added proportionally to the sulfonic acid under controlled conditions with stirring. tiiips.com If sulfur trioxide is used for the initial sulfonation, the resulting sulfonic acids can be directly neutralized with triethanolamine in the presence of a specific amount of water to achieve the desired concentration of the final product. google.comgoogle.com When sulfuric acid or oleum is used, the spent acid must first be separated before neutralization. google.comgoogle.com The resulting salt is generally soluble in water, forming solutions with a pH of less than 7.0. noaa.govnih.gov

Control of Reaction Stoichiometry and Product Purity in this compound Synthesis

Controlling the stoichiometry is critical to ensure the complete neutralization of the sulfonic acid and to obtain a product with the desired properties. Triethanolamine is added in a specific proportion to the dodecylbenzenesulfonic acid in the reactor. tiiips.com The molar ratio between the amine and the acid is a key parameter in the synthesis. For instance, in the preparation of similar alkylbenzene sulfonate salts like the ammonium (B1175870) or isopropanolamine salts, a 1:1 molar ratio is typically employed. google.com

After the neutralization reaction, the product may undergo purification steps to remove any unreacted raw materials or impurities. tiiips.com The purity of the final product is crucial, especially for applications like cosmetics, where regulations may specify maximum levels for impurities such as secondary amines in the triethanolamine raw material. tiiips.com

A method to form related sulfate (B86663) salts in situ involves adding a stoichiometric quantity of a hydroxide (B78521) or oxide, such as sodium hydroxide or magnesium oxide, to the sulfonic acid mixture either before or during the neutralization with triethanolamine. google.com This demonstrates a method of controlling the final composition through precise stoichiometric additions.

ParameterControl MethodPurpose
Reactant RatioProportional addition of Triethanolamine to Sulfonic Acid tiiips.comEnsures complete neutralization and desired salt formation.
ImpuritiesPost-reaction purification steps tiiips.comRemoves unreacted materials and byproducts.
Final CompositionIn-situ salt formation with other bases google.comCreates specific salt mixtures by adding stoichiometric amounts of hydroxides or oxides.
Purity of Raw MaterialsUse of high-purity Triethanolamine (e.g., >99%) tiiips.comMinimizes final product contamination with substances like secondary amines.

Investigation of Alternative Synthesis Routes and Green Chemistry Principles

Research into alternative and more environmentally friendly synthesis routes is ongoing. One area of focus is on making the sulfonation process greener. The use of microreactors for the sulfonation of alkylbenzenes with sulfur trioxide is being explored to improve efficiency and process control. researchgate.net Diluting sulfur trioxide in a solvent like 1,2-dichloroethane (B1671644) can facilitate better heat dissipation, making the process easier to manage. researchgate.net

Post-Synthesis Modification and Derivatization Techniques

Post-synthesis modification of this compound is not widely documented. However, the constituent parts of the molecule can be derivatized for analytical purposes. Derivatization is a common strategy to make molecules more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For the triethanolamine portion, several derivatization methods have been developed. These include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (B98337) derivatives, which are more volatile and suitable for GC analysis. chromforum.orgresearchgate.net

Trifluoroacetylation: Using trifluoroacetic anhydride (B1165640) (TFAA) is another effective method to derivatize triethanolamine for GC-MS analysis. researchgate.net

Online Derivatization for HPLC: A post-column detection method for HPLC involves derivatizing primary and secondary amines with epichlorohydrin (B41342) to form a tertiary amine, which can then be detected via a chemiluminescence reaction. This allows for the simultaneous detection of mono-, di-, and triethanolamine. nih.gov

These techniques are crucial for quality control and for the quantitative analysis of the triethanolamine moiety, rather than for creating new functional derivatives of the final surfactant molecule itself.

Molecular and Supramolecular Chemistry of Triethanolamine Tridecylbenzenesulfonate

Fundamental Principles of Surface Activity and Critical Micelle Concentration (CMC)

Triethanolamine (B1662121) tridecylbenzenesulfonate is an anionic surfactant, a class of molecules that exhibit a dual chemical nature. This duality, known as amphiphilicity, is central to its function. The molecule consists of a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. The headgroup is comprised of a sulfonate group (-SO3-) neutralized by a triethanolamine cation, while the hydrophobic portion is a long tridecylbenzene (B89775) alkyl chain.

This amphiphilic structure drives the molecule to interfaces, such as the air-water or oil-water interface, where it can orient itself to satisfy the affinities of both its polar and nonpolar sections. This migration to and accumulation at interfaces is the basis of its surface activity, leading to a reduction in the surface tension of the liquid.

As the concentration of Triethanolamine tridecylbenzenesulfonate in an aqueous solution increases, a point is reached where the surface becomes saturated with surfactant molecules. Beyond this point, the individual surfactant molecules, known as monomers, begin to self-assemble in the bulk of the solution to minimize the unfavorable interactions between their hydrophobic tails and water. This self-assembly process leads to the formation of organized aggregates called micelles. The specific concentration at which this phenomenon begins is termed the Critical Micelle Concentration (CMC) .

Self-Assembly Behavior in Aqueous and Non-Aqueous Systems: Micelles, Vesicles, and Liquid Crystals

The self-assembly of this compound is a direct consequence of its amphiphilic nature, leading to the formation of various supramolecular structures in both aqueous and non-aqueous environments. The geometry of these aggregates is largely dictated by the molecular packing of the surfactant molecules.

In aqueous solutions above the critical micelle concentration (CMC), the primary self-assembled structures are micelles . In these structures, the hydrophobic tridecylbenzene tails aggregate to form a core that is shielded from the surrounding water, while the hydrophilic triethanolamine sulfonate headgroups are exposed to the aqueous phase. The shape of these micelles can vary from spherical to cylindrical or worm-like, depending on factors such as surfactant concentration, temperature, and the presence of salts.

At higher concentrations, these micelles can pack together to form more ordered structures known as liquid crystals . For linear alkylbenzene sulfonates (LAS), a class of surfactants to which this compound belongs, the formation of various liquid crystalline phases has been observed. nih.govresearchgate.net These can include:

Lamellar phases (Lα): Bilayers of surfactant molecules are separated by layers of water.

Hexagonal phases (H1): Cylindrical micelles are arranged in a hexagonal lattice.

Cubic phases (I1): Spherical micelles are packed in a cubic lattice.

The specific liquid crystalline phase formed depends on the balance of intermolecular forces and the preferred curvature of the surfactant film.

The formation of vesicles , which are spherical bilayers enclosing a solvent, is another possibility for amphiphilic molecules. While not explicitly documented for this compound in the available literature, vesicle formation is common for surfactants with a molecular geometry that favors a smaller headgroup area relative to the cross-sectional area of the hydrophobic tail.

In non-aqueous systems , the self-assembly behavior is inverted. In a nonpolar solvent, the surfactant molecules will form reverse micelles . In this arrangement, the hydrophilic headgroups form a core, which can encapsulate small amounts of a polar solvent like water, while the hydrophobic tails are directed outwards into the nonpolar bulk solvent. The ability to form such structures makes these surfactants useful in applications such as solubilizing water-insoluble dyes in organic solvents or in microemulsion formation.

A patent for triethanolamine straight-chain secondary alkylbenzene sulfonate liquid detergent compositions notes the formation of gels in concentrated aqueous solutions. google.com This gelling phenomenon is attributed to the formation of a network of micelles, which significantly increases the viscosity of the solution. google.com

Molecular Packing and Intermolecular Forces at Interfaces

The behavior of this compound at interfaces is governed by a complex interplay of molecular packing and various intermolecular forces. When adsorbed at an interface, such as the air-water or oil-water interface, the surfactant molecules arrange themselves to minimize the free energy of the system.

The molecular packing at the interface is influenced by the geometry of the surfactant molecule itself. This includes the length and branching of the tridecyl tail and the size of the triethanolamine sulfonate headgroup. Molecular dynamics simulations of linear alkylbenzene sulfonates (LAS) at the water/air interface have shown that surfactants with longer alkyl tails are less soluble in water and have a greater preference for the surface. nih.gov The position of the benzene (B151609) ring on the alkyl chain also affects the packing and the resulting surface properties. nih.gov

Several intermolecular forces are at play:

Hydrophobic Interactions: This is the primary driving force for the adsorption of the tridecylbenzene tail at the interface, as it minimizes its contact with water.

Electrostatic Interactions: The negatively charged sulfonate headgroups will repel each other, which tends to increase the area per molecule at the interface. This repulsion is mediated by the presence of the triethanolamine counterions and any other ions in the solution.

Van der Waals Forces: These attractive forces exist between the alkyl chains of neighboring surfactant molecules and contribute to the cohesion of the adsorbed layer.

Hydration Forces: The hydrophilic headgroups are hydrated, and the interaction with water molecules plays a significant role in their orientation and spacing at the interface.

Molecular dynamics simulations have revealed that for LAS molecules, the orientation of the sulfonate group and the benzene ring can be locked in place by salt bridges formed between the sulfonate groups and counterions. nih.gov This ordering can be maintained even in the more fluid liquid crystal phases. nih.gov The tilt angle of the benzene ring with respect to the interface normal is also influenced by the alkyl chain length and the point of attachment of the benzene ring. nih.gov

Theoretical and Computational Studies of Molecular Interactions

To gain a deeper understanding of the behavior of this compound at the molecular level, researchers employ theoretical and computational methods. These techniques provide insights that can be difficult to obtain through experimental means alone.

Quantum Chemical Calculations of Compound Conformations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and preferred conformations of individual molecules. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, charge distribution, and vibrational frequencies of the this compound molecule. nih.govepstem.netnih.govresearchgate.net

While specific quantum chemical studies on this compound were not found in the reviewed literature, such calculations on similar benzenesulfonamide (B165840) derivatives have been performed. nih.gov These studies help to understand the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For a molecule like this compound, these calculations could elucidate the conformational flexibility of the tridecyl chain and the orientation of the triethanolamine counterion relative to the sulfonate headgroup.

Molecular Dynamics Simulations of this compound Aggregation

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time evolution of a system of atoms and molecules. MD simulations have been extensively used to investigate the aggregation behavior of linear alkylbenzene sulfonates (LAS), the family to which this compound belongs. nih.govresearchgate.netnih.gov

In a typical MD simulation of surfactant aggregation, a number of surfactant molecules and a large number of water molecules are placed in a simulation box. The interactions between all atoms are described by a force field, and the trajectories of the atoms are calculated by solving Newton's equations of motion. These simulations can provide detailed information on:

The formation of micelles and their size, shape, and internal structure.

The dynamics of surfactant exchange between the bulk solution and the micelles.

The structure and properties of the surfactant layer at an interface.

The translational and conformational dynamics of the surfactant molecules within different phases, such as the liquid crystal phase. nih.gov

For example, MD simulations of LAS at the water/air interface have shown how the length of the alkyl tail and the position of the benzene ring affect the surface tension and the tilt angle of the molecules. nih.gov Simulations of LAS in lamellar phases have revealed that the orientation of the sulfonate headgroup and the benzene ring can be constrained by interactions with counterions, and that the conformational dynamics of the alkyl chain are phase-dependent. nih.gov

Influence of Molecular Structure on Supramolecular Architecture

The supramolecular architecture of this compound aggregates is intrinsically linked to its molecular structure. Small changes in the molecule can lead to significant differences in the types of structures it forms in solution.

The hydrophobic tridecyl chain plays a crucial role. The length of this chain is a primary determinant of the critical micelle concentration (CMC); longer chains generally lead to lower CMCs and larger aggregation numbers. The linearity or branching of the alkyl chain also has an impact.

The position of the benzene ring on the alkyl chain influences the packing of the molecules in an aggregate. This, in turn, can affect the preferred curvature of the surfactant film and thus the shape of the micelles (spherical, cylindrical, etc.).

The triethanolamine counterion is another key factor. The size and hydration of the counterion affect the degree to which it can screen the electrostatic repulsion between the anionic sulfonate headgroups. This modulation of headgroup repulsion is critical in determining the packing parameter of the surfactant, which is a conceptual tool used to predict the geometry of the resulting aggregate. A larger, more hydrated counterion like triethanolamine may lead to a larger effective headgroup area, favoring the formation of structures with higher curvature, such as spherical micelles. The pKa of triethanolamine is 7.74, which means that the degree of protonation and the charge of the counterion will be pH-dependent, adding another layer of control over the supramolecular assembly. wikipedia.org

The ability of the triethanolamine moiety to form hydrogen bonds could also introduce specific interactions that influence the structure of the aggregates, particularly at the micelle surface and in more concentrated systems like liquid crystals.

The table below summarizes some of the properties of the constituent parts of this compound, which collectively influence its supramolecular behavior.

Compound/MoietyPropertyValue/DescriptionReference
Triethanolamine Molar Mass149.19 g/mol wikipedia.org
pKa7.74 wikipedia.org
Solubility in WaterMiscible wikipedia.org
Tridecylbenzene Sulfonate NatureAnionic surfactant headgroup and hydrophobic tailGeneral Knowledge
Influence of Alkyl ChainLonger chains decrease CMC and increase hydrophobicityGeneral Surfactant Science
Triethanolamine Alkyl Sulphates Foaming PropertiesVary with alkyl chain length and temperature

Interfacial Science and Emulsion/dispersion Stabilization Mechanisms

Mechanisms of Interfacial Tension Reduction by Triethanolamine (B1662121) Tridecylbenzenesulfonate

Triethanolamine tridecylbenzenesulfonate, as a surface-active agent, lowers the interfacial tension between immiscible liquids like oil and water. scentedexpressions.com This reduction in tension is a key factor in the emulsification process. The mechanism involves the migration of the surfactant molecules to the oil-water interface. The hydrophobic tridecylbenzene (B89775) portion of the molecule orients itself towards the oil phase, while the hydrophilic triethanolamine salt group aligns with the water phase. This arrangement disrupts the cohesive forces between the molecules of the same liquid at the interface, thereby lowering the energy required to create new interfacial area.

The effectiveness of this compound in reducing interfacial tension is also linked to its acidic salt nature. These salts are generally water-soluble and result in solutions with a pH of less than 7.0, containing a moderate concentration of hydrogen ions. nih.gov A general method for creating emulsions with triethanolamine involves dissolving a fatty acid in the oil phase and then mixing it with an aqueous solution of triethanolamine, which can lead to spontaneous emulsion formation. datapdf.com

Role of this compound in Forming Interfacial Films

The accumulation of this compound molecules at the oil-water interface leads to the formation of a protective interfacial film. This film acts as a physical barrier that prevents the coalescence of dispersed droplets, which is essential for the long-term stability of the emulsion. The characteristics of this film are influenced by the packing of the surfactant molecules at the interface.

The linear alkylbenzene chain of the surfactant contributes to the formation of a cohesive film. The triethanolamine headgroup, being relatively large, influences the curvature of the interfacial film, which in turn can affect the type of emulsion formed (oil-in-water or water-in-oil).

Electrostatic and Steric Stabilization Mechanisms in Emulsion Systems

Emulsions stabilized by this compound benefit from both electrostatic and steric stabilization mechanisms.

Electrostatic Stabilization: As an anionic surfactant, the sulfonate group in the molecule imparts a negative charge to the surface of the oil droplets in an oil-in-water emulsion. This creates an electrical double layer around each droplet. When two droplets approach each other, the repulsion between their like charges prevents them from getting close enough to coalesce.

Steric Stabilization: The triethanolamine headgroup, along with its associated hydration shell, provides a steric barrier. This bulky, hydrated layer physically hinders the close approach of droplets, further contributing to the stability of the emulsion. This steric hindrance complements the electrostatic repulsion, providing a robust stabilization mechanism.

Influence of this compound on Emulsion Rheology and Viscosity

The rheological properties of an emulsion, such as its viscosity, are significantly influenced by the presence of this compound. The viscosity of an emulsion is a measure of its resistance to flow and is a critical parameter in many applications.

The table below illustrates the general effect of emulsifier concentration on emulsion viscosity, a principle that applies to emulsions stabilized by this compound.

Emulsifier ConcentrationEmulsion Viscosity
LowLower
HighHigher

This table represents a general trend and actual values depend on the specific formulation.

Research on Factors Influencing Emulsion Stability (e.g., Droplet Size, Polydispersity)

The stability of emulsions stabilized by this compound is influenced by several factors, with droplet size and polydispersity being among the most critical.

Droplet Size: Smaller droplet sizes generally lead to more stable emulsions. This is because the Brownian motion of smaller droplets is more significant, which helps to counteract the effects of gravity and prevent creaming or sedimentation. The emulsification method plays a significant role in determining the initial droplet size. For instance, different emulsification techniques can result in droplet size peaks at 5 µm, 5-10 µm, or 10 µm, with maximum droplet diameters of 25 µm, 30 µm, and 100 µm, respectively. researchgate.net

The table below summarizes the influence of these factors on emulsion stability.

FactorEffect on Emulsion Stability
Droplet Size Smaller droplets generally lead to higher stability.
Polydispersity Lower polydispersity (more uniform droplet size) enhances stability.

Advanced Emulsion Systems Stabilized by this compound

The emulsifying properties of this compound can be utilized in the formulation of advanced emulsion systems, such as multiple emulsions.

Single Emulsions: These are simple oil-in-water (O/W) or water-in-oil (W/O) emulsions. This compound is effective in stabilizing O/W emulsions due to its hydrophilic-lipophilic balance (HLB).

Multiple Emulsions: These are more complex systems, such as water-in-oil-in-water (W/O/W) or oil-in-water-in-oil (O/W/O) emulsions. nih.gov In these "emulsions of emulsions," droplets of the dispersed phase themselves contain smaller dispersed droplets. nih.gov The formation and stability of multiple emulsions require a careful selection of emulsifiers. This compound, with its anionic and hydrophilic nature, could potentially be used as the primary emulsifier for the external water phase in a W/O/W emulsion, working in conjunction with a lipophilic emulsifier for the internal W/O emulsion. The stability of such systems is a significant challenge, as they are thermodynamically unstable. nih.govresearchgate.net

Dispersion Mechanisms of Solid Particles in Liquid Media by this compound

The dispersion of solid particles in a liquid medium involves three key steps: wetting of the particle surface, deagglomeration or breaking down of particle clusters, and prevention of re-agglomeration. Surfactants like this compound are crucial in these processes.

The primary mechanism by which this compound would facilitate the dispersion of solid particles is through adsorption onto the particle surfaces. The hydrophobic tridecylbenzene portion of the surfactant molecule would likely adsorb to the surface of a hydrophobic particle, leaving the hydrophilic triethanolamine sulfonate head oriented towards the aqueous medium. This would lead to:

Improved Wetting: The hydrophilic heads facing the water would make the particles more compatible with the aqueous medium, facilitating their wetting and initial dispersion.

Steric and Electrostatic Stabilization: The layer of adsorbed surfactant molecules would create a barrier around each particle. This barrier can provide stabilization through two main mechanisms:

Electrostatic Repulsion: As an anionic surfactant, the adsorbed layer would impart a negative charge to the particle surfaces. The resulting electrostatic repulsion between like-charged particles would prevent them from aggregating.

Steric Hindrance: The bulky structure of the adsorbed surfactant molecules would create a physical, or steric, barrier that prevents close approach and aggregation of the particles.

The effectiveness of this compound as a dispersant would be influenced by factors such as its concentration, the pH of the medium (which can affect the charge on both the particle and the surfactant), and the presence of electrolytes.

Advanced Analytical Methodologies for Characterization and Performance Evaluation

Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, UV-Vis, NMR)

Spectroscopic techniques are fundamental in confirming the chemical structure of triethanolamine (B1662121) tridecylbenzenesulfonate by identifying its key functional groups and the arrangement of atoms within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the characteristic functional groups present in the molecule. The spectrum of triethanolamine tridecylbenzenesulfonate would exhibit distinct absorption bands corresponding to its constituent parts: the triethanolamine cation and the tridecylbenzenesulfonate anion. Key expected peaks include strong bands for S=O stretching from the sulfonate group (around 1175 cm⁻¹ and 1040 cm⁻¹), C-H stretching from the alkyl chain (around 2850-2960 cm⁻¹), and aromatic C=C stretching from the benzene (B151609) ring (around 1600 cm⁻¹ and 1450 cm⁻¹). The triethanolamine portion would show a broad O-H stretching band (around 3300 cm⁻¹) and C-N stretching vibrations. researchgate.netnist.govchemicalbook.comspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used to analyze compounds with chromophores. The benzene ring in the tridecylbenzenesulfonate part of the molecule is a chromophore that absorbs UV light. A typical UV spectrum for this compound would show an absorption maximum (λmax) around 225 nm, characteristic of the benzene ring. wikipedia.orgnih.gov This technique is particularly useful for quantitative analysis in solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the tridecyl alkyl chain, and the protons of the triethanolamine moiety. chemicalbook.comresearchgate.net For instance, the protons on the ethyl groups of triethanolamine typically appear as triplets. chemicalbook.com

Technique Expected Observations for this compound References
FT-IR S=O stretching (sulfonate), C-H stretching (alkyl & aromatic), Aromatic C=C stretching, O-H stretching (hydroxyl), C-N stretching researchgate.netnist.govchemicalbook.comspectrabase.com
UV-Vis Absorption maximum (λmax) ~225-280 nm due to the benzene ring wikipedia.orgnih.gov
¹H NMR Signals for aromatic protons, alkyl chain protons, and triethanolamine protons chemicalbook.comresearchgate.net
¹³C NMR Signals corresponding to carbons in the aromatic ring, alkyl chain, and ethanolamine (B43304) groups chemicalbook.com

Chromatographic Methods for Purity and Composition Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating this compound from impurities and for analyzing its composition, particularly in commercial formulations.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC with a C18 or similar column is commonly employed. sielc.comresearchgate.nethelixchrom.com A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used to separate the target compound from unreacted starting materials (e.g., tridecylbenzenesulfonic acid, triethanolamine) and other by-products. sielc.comresearchgate.net Detection can be achieved using a UV detector, capitalizing on the UV absorbance of the benzene ring, or an Evaporative Light Scattering Detector (ELSD) for compounds without a chromophore. researchgate.net Micellar liquid chromatography has also been explored for analyzing triethanolamine in complex matrices. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be used to analyze its components after appropriate derivatization or degradation. osha.govchromforum.org For instance, the triethanolamine portion can be derivatized to make it more volatile. chromforum.org GC-MS provides both separation and structural identification, making it a powerful tool for identifying impurities or analyzing the composition of the alkyl chain in the tridecylbenzenesulfonate.

Method Column Type Mobile Phase/Carrier Gas Detector Application References
HPLC Reversed-Phase (e.g., C18)Acetonitrile/Water with bufferUV, ELSDPurity assessment, quantification in formulations sielc.comresearchgate.nethelixchrom.comgoogle.com
GC-MS Capillary (e.g., 5%-phenyl-95%-dimethylpolysiloxane)HeliumMass SpectrometerAnalysis of volatile components/impurities after derivatization osha.govchromforum.orgtrajanscimed.com

Surface and Interfacial Tension Measurement Techniques

As a surfactant, the primary function of this compound is to reduce surface and interfacial tension. Various techniques are used to quantify this property, which is crucial for its performance in emulsification and wetting.

Common methods include the Du Noüy ring method, the Wilhelmy plate method, and pendant or spinning drop tensiometry. These techniques measure the force required to pull a ring or plate from the liquid surface or analyze the shape of a liquid drop to determine the surface tension of aqueous solutions of the surfactant. scribd.com Similarly, interfacial tension between oil and water phases is measured to evaluate its effectiveness as an emulsifier. researchgate.net The data obtained are used to determine the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, and the surface tension at the CMC, which indicates the maximum surface tension reduction achievable. ethz.chnih.govresearchgate.net

Rheological Characterization of this compound Solutions and Emulsions

The rheological properties of solutions and emulsions containing this compound are critical for product stability, texture, and application performance. Rheology modifiers are often used in conjunction with surfactants to achieve desired viscosity profiles. gantrade.comresearchgate.netcrodaagriculture.com

Rotational rheometers are used to measure viscosity as a function of shear rate. This helps to characterize the flow behavior of the formulation, which can be Newtonian, shear-thinning, or shear-thickening. nih.gov For emulsions, the presence of the surfactant and the dispersed droplets significantly influences the viscosity. nih.gov Oscillatory rheological measurements can also be performed to determine viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), which provide insights into the structure and stability of the formulation. justia.com

Particle Size and Zeta Potential Analysis in Dispersions and Emulsions

In emulsions and dispersions, the size of the dispersed droplets or particles and their surface charge are critical parameters that govern stability against processes like creaming, sedimentation, and coalescence.

Particle Size Analysis: Dynamic Light Scattering (DLS) is a widely used technique to measure the size distribution of sub-micron droplets in emulsions stabilized by this compound. Laser diffraction is another common method for analyzing a broader range of particle sizes.

Zeta Potential Analysis: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. It is a key indicator of the stability of colloidal dispersions. The adsorption of the anionic tridecylbenzenesulfonate headgroup onto the surface of emulsion droplets will impart a negative charge, leading to electrostatic repulsion between droplets. A higher absolute zeta potential value generally indicates greater stability. This is typically measured using electrophoretic light scattering.

Microscopic Techniques for Morphological Assessment of Emulsion Droplets and Dispersed Phases

Microscopic techniques provide direct visual information about the morphology of emulsions and dispersions.

Optical Microscopy: This technique allows for the direct observation of emulsion droplets, providing information on their size, shape, and distribution. It is also useful for identifying signs of instability, such as flocculation or coalescence.

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide higher-resolution images of the dispersed phase. Cryo-SEM, where the sample is rapidly frozen, is particularly useful for visualizing the delicate structure of emulsions without artifacts from drying.

Advanced Techniques for Investigating Surfactant Adsorption at Interfaces

Understanding the adsorption behavior of this compound at liquid-liquid or solid-liquid interfaces is key to optimizing its performance. ethz.chnih.gov

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a highly sensitive technique that can measure the mass and viscoelastic properties of thin films adsorbed onto a sensor surface in real-time. diva-portal.org It can be used to study the kinetics of surfactant adsorption, the structure of the adsorbed layer, and the interaction of the surfactant with different surfaces. diva-portal.org

Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface, which can be used to determine the thickness and refractive index of an adsorbed surfactant layer.

Atomic Force Microscopy (AFM): AFM can be used to image the structure of adsorbed surfactant aggregates, such as micelles or bilayers, on a solid substrate at the nanoscale.

These advanced techniques provide molecular-level insights into how this compound functions at interfaces, which is crucial for designing and improving formulations in various industrial applications. mdpi.com

Environmental Fate and Transport Research of Triethanolamine Tridecylbenzenesulfonate

Biodegradation Pathways and Kinetics under Aerobic and Anaerobic Conditions

The biodegradation of linear alkylbenzene sulfonates is a critical process determining their environmental persistence. The structure of the alkyl chain plays a significant role, with linear chains being more readily biodegradable than branched ones. diva-portal.orgmdpi.com

Under aerobic conditions, LAS, including tridecylbenzenesulfonate, are considered to be readily biodegradable. heraproject.com The primary biodegradation involves the microbial oxidation of the terminal carbon of the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs). This is followed by the shortening of the carboxylic acid chain via β-oxidation. The final steps involve the cleavage of the benzene (B151609) ring and desulfonation, ultimately leading to mineralization into carbon dioxide, water, and inorganic salts. The half-life for LAS in river water is estimated to be around 3 hours, while in sludge-amended soils, the primary biodegradation half-life is approximately one week. heraproject.com

In contrast, the biodegradation of LAS under anaerobic conditions is significantly slower. heraproject.com While not degrading rapidly, some studies suggest that anaerobic degradation can proceed if initiated under oxygen-limited conditions. diva-portal.org In anaerobically digested sludge, LAS concentrations can be one to two orders of magnitude higher than in aerobically digested sludge, indicating limited degradation under these conditions. researchgate.net

Studies conducted according to OECD guidelines for ready biodegradability (such as OECD 301 A, B, D, E, F) have consistently shown that LAS are readily biodegradable. diva-portal.orgheraproject.com For instance, in tests following OECD 301A and 301B, LAS mixtures with an average alkyl chain length of C11.6 demonstrated 66.7–94% degradation, meeting the 10-day window criterion in most cases. Inherent biodegradability tests (OECD 302 A, B) have shown even higher degradation rates, in the range of 95-98%. heraproject.com Continuous activated sludge (CAS) simulation tests (OECD 303 A) have demonstrated ultimate biodegradation of 80% to over 95%. heraproject.com

Test Guideline Compound Class Degradation (%) Timeframe Conclusion
OECD 301A, 301BLAS (C11.6 avg.)66.7 - 9428 days (10-day window met in most)Readily Biodegradable
OECD 301ELAS>8028 daysReadily Biodegradable toxicdocs.org
OECD 302A, 302BLAS95 - 98-Inherently Biodegradable heraproject.com
OECD 303ALAS80 - >95-High removal in activated sludge heraproject.com

Adsorption and Desorption Behavior in Environmental Matrices (Soil, Sediment)

Tridecylbenzenesulfonate, as an anionic surfactant, has a tendency to adsorb to environmental matrices such as soil and sediment, particularly those with organic carbon content. oecd.orgecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for describing this behavior. For a C12 LAS, a Koc value of 9076 has been reported. oecd.org Another source indicates a calculated Koc of 2500 for a C11.6 LAS. diva-portal.org The adsorption process is reversible and is influenced by the length of the alkyl chain, with longer chains showing a higher affinity for particulate matter. researchgate.netumweltbundesamt.de This is evident in the enrichment of longer chain LAS homologs in sludge solids and river sediments compared to the water phase. researchgate.net The sludge partitioning constant (Kp) for C12 LAS has been measured at 3210 L/kg. In sludge-amended soils, LAS has been observed to decrease rapidly, with initial concentrations of 27 mg/kg dw reducing to 1.4 mg/kg dw within 30 days.

Parameter Value Compound Matrix
Koc9076 L/kgC12 LASSoil/Sediment oecd.org
Koc2500 L/kgC11.6 LASSoil/Sediment diva-portal.org
Kp3210 L/kgC12 LASActivated Sludge

Aquatic Mobility and Distribution Modeling in Water Systems

The aquatic mobility of tridecylbenzenesulfonate is largely dictated by its high removal rate in wastewater treatment plants (WWTPs) and its partitioning behavior. Activated sludge treatment has been shown to be highly effective, with removal efficiencies of 95 - 99.9%. diva-portal.orgresearchgate.net In WWTPs, a significant portion of LAS (10-20%) is adsorbed onto sludge, while the majority (80-90%) is biodegraded. Consequently, only a small fraction (around 1%) is typically released into surface waters.

Once in aquatic systems, tridecylbenzenesulfonate will partition between the water column and sediments. Due to its tendency to adsorb to organic matter, it can accumulate in sediments, particularly in areas with low flow and high organic content. researchgate.net Modeling of LAS in agricultural soil columns has shown that lighter homologues can migrate faster and potentially contaminate aquifers, while heavier homologues have longer elution times. mdpi.com Fugacity modeling for C12-LAS suggests that if released exclusively to water, the substance will primarily remain in the water (93%) and partition to sediment (7%). oecd.org

Volatilization and Atmospheric Transport Potential

The potential for volatilization and subsequent atmospheric transport of triethanolamine (B1662121) tridecylbenzenesulfonate is considered to be very low. This is due to its properties as a salt, which result in a very low vapor pressure and a low Henry's Law constant. For C12 LAS, the Henry's Law constant has been estimated to be 6.35 x 10⁻³ Pa·m³/mol. heraproject.com Another source reports a much lower value of 6.02 x 10⁻¹⁷ atm·m³/mol. regulations.gov Due to these properties, LAS are not expected to volatilize significantly from water or moist soil.

Phototransformation and Other Abiotic Degradation Processes

Research on Bioaccumulation Potential and Environmental Persistence

The environmental fate of Triethanolamine tridecylbenzenesulfonate is primarily understood by examining the behavior of its two main components: the triethanolamine cation and the tridecylbenzenesulfonate anion. Research into the complete compound is limited; therefore, this section will discuss the bioaccumulation potential and environmental persistence of each component individually to infer the likely environmental behavior of the parent molecule.

Triethanolamine (TEA)

Triethanolamine is recognized for its low potential to bioaccumulate in aquatic organisms and its ready biodegradability, suggesting it is not environmentally persistent.

Bioaccumulation Potential:

Studies have shown that triethanolamine has a low bioconcentration factor (BCF). The BCF is a measure of the extent to which a chemical is absorbed by an organism from the surrounding water. A low BCF indicates that the substance is not likely to accumulate in the tissues of organisms. The low log octanol-water partition coefficient (log Kow) of triethanolamine further supports the expectation of low bioaccumulation.

Environmental Persistence:

Triethanolamine is considered to be readily biodegradable. This means that it is easily broken down by microorganisms in the environment. Under aerobic conditions, it degrades quickly, which prevents it from persisting in soil and water. Its high water solubility and low potential to adsorb to soil and sediment mean it is likely to remain in the water column where it is subject to biodegradation.

Tridecylbenzenesulfonate

Tridecylbenzenesulfonate belongs to the broader class of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants. The environmental behavior of LAS is largely determined by the length of the alkyl chain.

Bioaccumulation Potential:

The bioaccumulation potential of LAS tends to increase with the length of the alkyl chain. However, even for longer-chain LAS, such as those with a C13 alkyl chain (tridecyl), the bioconcentration factors (BCF) are generally below the threshold that would classify them as bioaccumulative. For instance, studies on fathead minnows have shown BCF values for C10 to C13 LAS to be in the range of 2–987 L/kg, with the highest value observed for a specific C13 isomer. industrialchemicals.gov.au Non-standard tests have also indicated a low bioaccumulation potential in various aquatic species. industrialchemicals.gov.au In the marine fish Solea senegalensis, the BCF for a C12 LAS was determined to be 386.5 ± 31.5 L/kg. oup.comnih.gov Sorption studies on marine microalgae have also been conducted to understand the bioconcentration of LAS. nih.gov

It is important to note that branched-chain alkylbenzene sulfonates are more resistant to biodegradation and can be more persistent in the environment compared to their linear counterparts. researchgate.netnih.gov

The following table summarizes BCF values for various linear alkylbenzene sulfonates from different studies.

OrganismLAS Chain LengthBioconcentration Factor (BCF) (L/kg)Reference
Fathead Minnow (Pimephales promelas)C10-C132 - 987 industrialchemicals.gov.au
Solea senegalensisC1017.2 ± 1.2 oup.comnih.gov
Solea senegalensisC12386.5 ± 31.5 oup.comnih.gov
Marine Microalgae (Nannochloropsis gaditana)C111,293 nih.gov
Marine Microalgae (Dunaliella salina)C11727 nih.gov

Environmental Persistence:

Linear alkylbenzene sulfonates are generally considered to be biodegradable under aerobic conditions. rdd.edu.iqacs.org The degradation process involves the shortening of the alkyl chain, followed by the cleavage of the benzene ring. researchgate.net However, under anaerobic conditions, the degradation of LAS is significantly slower, which can lead to its persistence in environments lacking oxygen, such as some sediments. industrialchemicals.gov.au Some sources have specifically referred to tridecylbenzene (B89775) sulfonate as a "hard" detergent due to its resistance to microbial breakdown. nih.gov The primary hazard of a similar compound, triethanolamine dodecylbenzenesulfonate, is noted as its potential threat to the environment due to its ability to contaminate groundwater and streams. nih.govnoaa.govnj.gov

Research on Mechanistic Aspects in Diverse Applied Systems

Role as a Dispersing Agent in Cement Grinding Processes: Mechanistic Insights

Triethanolamine (B1662121) tridecylbenzenesulfonate belongs to the class of grinding aids, which are surface-active substances crucial for enhancing the efficiency of cement milling. nih.gov The primary function of a grinding aid is to prevent the re-agglomeration of fine cement particles during and after the grinding process, a phenomenon that can significantly reduce mill efficiency. mapei.com The mechanism is rooted in the compound's surface-active nature, which alters the forces at the particle surfaces.

The triethanolamine (TEA) portion of the molecule plays a key role. During the high-temperature industrial grinding process, which often involves water or steam, conditions are suitable for a preliminary hydration of the clinker. mapei.com TEA interacts with the newly formed, electrically charged surfaces of the cement grains, particularly with calcium aluminate hydrates. mapei.com This interaction is believed to involve the arrangement of the polar TEA molecules to neutralize surface charges, thus reducing the interparticle attraction that leads to agglomeration. mapei.com Furthermore, this can induce morphological changes in the hydrate (B1144303) gel that covers the clinker powder, leading to both electrostatic and steric repulsion between particles, which keeps them dispersed. mapei.com

The tridecylbenzenesulfonate anion complements this action. As an anionic surfactant, its long hydrophobic tridecylbenzene (B89775) tail and polar sulfonate head adsorb onto the cement particles. This adsorption further modifies the particle surface energy and enhances the repulsive forces between particles, contributing to a more efficient grinding process and a narrower particle size distribution. mapei.com Studies on TEA show it can increase the specific surface area of cement, though it may also influence properties like setting time and compressive strength by affecting the hydration process. nih.govceramics-silikaty.czmedcraveonline.com For instance, TEA can delay the hydration of tricalcium silicate (B1173343) (C₃S), which is responsible for the initial strength of cement. nih.gov

Table 1: Effect of Triethanolamine (TEA) as a Grinding Aid

Property Observation Reference
Grinding Efficiency Increases Blaine specific surface area; reduces grinding time. nih.govceramics-silikaty.cz
Particle Agglomeration Prevents re-agglomeration through electrostatic and steric repulsion. mapei.com
Setting Time Can increase initial and final setting times. nih.govceramics-silikaty.cz

| Compressive Strength | Can increase early-age strength but may decrease later-age strength. | nih.govceramics-silikaty.cz |

Interfacial Chemistry in Metalworking Fluids: Corrosion Inhibition Mechanisms

In metalworking fluids, Triethanolamine tridecylbenzenesulfonate functions as a corrosion inhibitor, a critical component for protecting metal workpieces and machinery. evonik.com The effectiveness of such inhibitors is linked to their molecular structure and their ability to adsorb onto the metal surface, forming a protective barrier. mdpi.com

The mechanism of corrosion inhibition involves the adsorption of the inhibitor molecule at the metal-solution interface. mdpi.com Triethanolamine and its salts are known to be effective mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. rsc.org The TEA component can chelate with metal ions and its nitrogen and oxygen atoms can bond with the metal surface. medcraveonline.com The tridecylbenzenesulfonate anion, with its long hydrocarbon chain and anionic head group, adsorbs onto the metal. This forms a dense, hydrophobic film that physically blocks corrosive species in the aqueous fluid from reaching the metal surface. mdpi.com

The combination of the amine and the sulfonate in one molecule creates a synergistic effect. The amine functionality helps to maintain the alkalinity of the fluid, which is crucial for protecting ferrous alloys. google.comstle.org The surfactant nature of the tridecylbenzenesulfonate ensures strong adsorption and film formation. This protective layer, formed through chemical and physical adsorption, increases the electrical resistance across the metal-water interface, slowing the rate of corrosion. evonik.comelectrochemsci.org The adsorption process for TEA on metal surfaces has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. rsc.org

Emulsification in Agricultural Formulations: Mechanism in Herbicide Dispersions

This compound serves as an effective emulsifying and wetting agent in agricultural formulations, such as herbicide dispersions. enaspol.eunih.gov Many active ingredients in herbicides are oily substances that are not soluble in water. To be applied effectively as a spray, they must be dispersed in water to form a stable emulsion.

The emulsification mechanism is a direct consequence of the compound's amphiphilic structure. As an anionic surfactant, it possesses a dual nature:

Hydrophobic Tail: The long tridecylbenzene chain is lipophilic ("oil-loving") and preferentially dissolves in the nonpolar herbicide oil droplets.

Hydrophilic Head: The triethanolamine sulfonate group is hydrophilic ("water-loving") and remains in the surrounding water phase.

When this compound is added to an oil-in-water mixture and agitated, its molecules align themselves at the oil-water interface. The hydrophobic tails penetrate the herbicide droplets while the hydrophilic heads project into the water. This arrangement forms a stabilizing film around the oil droplets, reducing the interfacial tension between the oil and water. The negatively charged sulfonate heads also create electrostatic repulsion between the droplets, preventing them from coalescing and ensuring the stability of the dispersion. enaspol.eu This allows for a uniform and effective application of the herbicide.

Functionality in Polymer Science: Catalysis and Polymerization Mechanisms

The triethanolamine moiety of the compound imparts functionality in polymer science, particularly in catalysis. Amine compounds and their salts are known to catalyze various organic reactions, including polymerization. nih.gov For instance, related compounds like triethylamine (B128534) have been shown to catalyze the melt polymerization of monomers such as trimethylene carbonate. rsc.org

The catalytic mechanism is generally attributed to the nucleophilic nature of the nitrogen atom in the amine group. In polymerization reactions, the amine can act as a base or a nucleophilic initiator. It can deprotonate a monomer or initiator molecule, activating it for polymerization. Alternatively, it can directly attack a monomer to initiate chain growth. The presence of hydroxyl groups in triethanolamine can also participate in the reaction, for example, by acting as initiation sites for ring-opening polymerization.

While specific research on this compound as a primary catalyst is not widespread, the known catalytic activity of its amine component suggests its potential in this area. rsc.orgresearchgate.net The bulky tridecylbenzenesulfonate counter-ion could influence the solubility of the catalyst in the reaction medium and the kinetics of the polymerization process.

Lubrication Mechanisms in Tribological Systems (e.g., Asphalt (B605645), Textiles)

In tribological systems, such as those found in textile processing or potentially in asphalt applications, this compound can function as a lubricant due to its surfactant properties. nih.gov Additives that provide corrosion inhibition in metalworking fluids often confer enhanced lubricity as well. evonik.com

The lubrication mechanism is based on the formation of a thin, adsorbed boundary film at the interface between two moving surfaces. The long, nonpolar tridecylbenzene tail of the molecule provides a low-shear-strength layer. When the molecules adsorb onto a surface, their tails orient away from the substrate, creating a slippery, organic film that reduces direct contact between asperities on the opposing surfaces. This minimizes friction and wear.

In textile applications, this lubricating property is valuable for reducing friction between fibers during processing, which prevents damage and ensures smoother handling. nih.gov The polar head group ensures strong anchoring of the lubricant film to the substrate surface. This ability to reduce interfacial friction is a fundamental characteristic of surfactants and is critical for effective boundary lubrication.

Integration into Advanced Materials Synthesis (e.g., Nanoparticle Stabilization)

This compound is well-suited for roles in advanced materials synthesis, particularly as a stabilizing agent for nanoparticles. nih.gov The synthesis of stable, monodisperse nanoparticles often requires a capping or stabilizing agent to prevent agglomeration. nih.govresearchgate.net

The mechanism of stabilization involves the adsorption of the compound onto the surface of the newly formed nanoparticles. Triethanolamine itself can act as a stabilizer, a pH modifier, and even a reducing agent in the synthesis of metallic and metal oxide nanoparticles like platinum and mesoporous silica. nih.govnih.gov

The full this compound molecule provides a robust stabilization effect through two primary mechanisms:

Steric Hindrance: The bulky organic structure, particularly the long tridecylbenzene tail, forms a thick layer around the nanoparticle. This layer physically prevents the nanoparticles from getting close enough to each other to aggregate.

Electrostatic Repulsion: The anionic sulfonate head group imparts a negative surface charge to the nanoparticles. This results in strong repulsive electrostatic forces between the particles, further contributing to the stability of the colloidal dispersion.

This dual-action stabilization is highly effective. For example, TEA has been used as a stabilizer and reductant in the one-step synthesis of platinum nanoparticles, where it caps (B75204) the particle surface, ensuring high stability and good dispersibility. nih.gov The addition of the tridecylbenzenesulfonate component would enhance this stabilizing effect, making the compound a powerful tool in the controlled synthesis of nanomaterials.

Table 2: Compound Names Mentioned

Compound Name
This compound
Triethanolamine
Tricalcium silicate
Triethylamine
Trimethylene carbonate

Future Research Directions and Emerging Paradigms for Triethanolamine Tridecylbenzenesulfonate

Development of Novel Triethanolamine (B1662121) Tridecylbenzenesulfonate Derivatives with Tailored Properties

The chemical architecture of Triethanolamine tridecylbenzenesulfonate offers considerable scope for modification to create derivatives with specialized properties. Future research will likely focus on strategic chemical alterations to enhance performance characteristics for specific applications.

One promising approach involves the polymerization of the triethanolamine headgroup prior to or after the attachment of the tridecylbenzene (B89775) sulfonate tail. For instance, research on polytriethanolamine has demonstrated that it's possible to create polymers with varying degrees of polymerization. nih.gov Applying this concept, new derivatives could be synthesized by first polymerizing triethanolamine to a desired chain length and then reacting it with tridecylbenzenesulfonic acid. This would yield a polymeric surfactant with multiple hydrophilic heads and hydrophobic tails, potentially offering superior emulsification and stability in complex formulations.

Another avenue for creating tailored derivatives is through ethoxylation or propoxylation of the hydroxyl groups on the triethanolamine moiety. By controlling the number of ethylene (B1197577) oxide or propylene (B89431) oxide units added, researchers can fine-tune the hydrophilic-lipophilic balance (HLB) of the molecule. This allows for the precise design of surfactants optimized for specific oil-in-water or water-in-oil emulsions, or for applications requiring specific cloud points and temperature stability. The synthesis pathway could involve the esterification of ethoxylated polytriethanolamine with oleic acid, a method that has been successfully used to create other novel nonionic surfactants. nih.gov

The development of these novel derivatives will necessitate comprehensive characterization to understand their physicochemical properties.

Table 1: Potential this compound Derivatives and Their Tailored Properties

Derivative TypeSynthetic StrategyPotential Property EnhancementTarget Application
Polymeric DerivativePolymerization of triethanolamine followed by sulfonationIncreased interfacial activity, enhanced emulsion stabilityHeavy-duty industrial cleaners, tertiary oil recovery
Ethoxylated DerivativeAddition of ethylene oxide chains to hydroxyl groupsTunable HLB, improved water solubility, higher cloud pointAgrochemical formulations, cosmetic emulsions
Propoxylated DerivativeAddition of propylene oxide chains to hydroxyl groupsIncreased oil solubility, lower foamingLubricants, metalworking fluids
Ester-linked DerivativeEsterification of the triethanolamine headgroupEnhanced biodegradability, modified surface adsorption"Green" cleaning products, personal care items

Investigation of Synergistic Effects with Other Surfactants and Polymers

The performance of this compound can be significantly amplified through synergistic interactions with other surface-active agents. Future research will systematically explore these combinations to create high-performance systems for demanding applications like enhanced oil recovery (EOR) and advanced cleaning formulations.

In EOR, the combination of surfactants and polymers (SP flooding) is a key technology. Studies have shown that mixing hydrophobically associating polyacrylamides (HAPAM) with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can lead to a significant increase in viscosity and a reduction in interfacial tension (IFT) at high temperatures. jlu.edu.cn This synergistic effect is crucial for mobilizing residual oil. Future work should investigate pairing this compound with various polymers, including HAPAM and hydrophobically modified ethoxylated urethanes (HEUR), to map out the synergistic effects on viscosity and IFT under reservoir conditions. The nonionic nature of this compound may offer advantages in reducing interactions with divalent cations present in formation brines, a common challenge for anionic surfactants.

The interaction between nonionic surfactants and polymers like poly(ethylene oxide-block-propylene oxide-block-ethylene oxide) (Pluronic) can also induce the formation of complexes that create significant depletion forces. pku.edu.cn This phenomenon could be harnessed in formulations for stabilizing foams and emulsions. Research into the phase behavior and rheology of mixtures containing this compound and various block copolymers will be critical.

Table 2: Research Parameters for Investigating Surfactant-Polymer Synergy

Polymer TypeSurfactant Partner (Anionic/Cationic)Key Performance MetricPotential Application
Hydrophobically Associating Polyacrylamide (HAPAM)Sodium Dodecyl Sulfate (SDS)Interfacial Tension (IFT) Reduction, Viscosity EnhancementEnhanced Oil Recovery
Poly(ethylene oxide) (PEO)Sodium Dodecyl Sulfate (SDS)Critical Aggregation Concentration (cac), Depletion ForceFoam Stabilization
Cationic Polyelectrolyte (e.g., Polyethyleneimine)-Layer-by-Layer Deposition, Film ThicknessFunctional Coatings

Computational Design and Prediction of this compound Performance

Molecular dynamics (MD) simulations are becoming an indispensable tool for understanding and predicting the behavior of surfactants at the molecular level. nih.gov This computational approach offers a powerful way to accelerate the design of new formulations and derivatives of this compound by providing insights that are difficult to obtain through experiments alone.

Future computational studies will focus on building accurate models of this compound to simulate its behavior at oil-water interfaces. jlu.edu.cn By employing MD simulations, researchers can visualize how individual surfactant molecules arrange themselves at the interface, how they interact with oil and water molecules, and how they aggregate to form micelles. nih.govjlu.edu.cn These simulations can calculate key parameters like interfacial tension (IFT), mean square displacement (MSD) of oil molecules, and the potential of mean force between surfactant molecules and surfaces. jlu.edu.cnpku.edu.cn

This predictive capability is particularly valuable for screening novel derivatives. Before synthesizing a new molecule, its performance can be simulated to predict its effectiveness. For example, simulations can compare the oil displacement efficiency of different ethoxylated or polymeric derivatives of this compound, guiding synthetic efforts toward the most promising candidates. jlu.edu.cn Furthermore, MD simulations can elucidate the mechanisms behind synergistic effects with other surfactants and polymers, revealing how mixed systems achieve lower IFT or higher viscosity. syxbsyjg.com By analyzing radial distribution functions and interaction energies, researchers can understand the specific molecular interactions that drive these enhancements. jlu.edu.cnsyxbsyjg.com

Applications in Sustainable Technologies and Green Formulations

The drive towards sustainability is reshaping the chemical industry, creating opportunities for established compounds like this compound to be used in environmentally friendly technologies.

A significant area of future application is in water purification. The triethanolamine moiety, a key component of the surfactant, has been successfully used as a crosslinking agent to create advanced nanofiltration membranes. researchgate.net These membranes, formed by reacting triethanolamine with trimesoyl chloride, exhibit high permeability and excellent rejection of heavy metal ions like zinc, cadmium, and copper. researchgate.net The presence of hydrophilic hydroxyl groups from the triethanolamine increases water flux, while the nitrogen atoms enhance the positive surface charge, improving the rejection of cationic contaminants through Donnan electrostatic repulsion. researchgate.net Future research could explore the direct incorporation of this compound into membrane casting solutions to create self-assembling membranes with tailored pore sizes and surface properties.

Another sustainable application lies in improving the energy efficiency of industrial processes. Triethanolamine itself has been shown to act as an effective flow improver and pour point depressant for heavy crude oils. iosrjournals.orgresearchgate.net By modifying the crystal structure of paraffin (B1166041) waxes in the oil, it prevents the formation of a rigid network, thereby lowering the oil's viscosity and the energy required for its transport through pipelines. iosrjournals.orgresearchgate.net this compound, with its bulky hydrophobic tail, could offer enhanced performance in this role. Its surfactant properties may further aid in preventing the deposition of asphaltenes and waxes on pipe walls.

Furthermore, efforts to create "greener" formulations will benefit from the purification of triethanolamine, a precursor to the surfactant. Processes have been developed to remove residual diethanolamine, a potential carcinogen, from triethanolamine, ensuring a safer final product for use in consumer and industrial applications. syxbsyjg.com

Exploration of this compound in Advanced Separation Processes

The unique amphiphilic nature of this compound makes it a candidate for use in advanced separation technologies, particularly those involving liquid membranes and selective extraction.

Supported liquid membranes (SLMs) represent a promising technology for the selective removal and recovery of valuable or hazardous materials from aqueous streams. e3s-conferences.org In this technique, a porous support is impregnated with a carrier molecule that selectively binds to the target species, transporting it from a feed phase to a stripping phase. Triethanolamine has been demonstrated to be an effective carrier for the extraction of lead ions when dissolved in cyclohexanone (B45756) within an SLM system. e3s-conferences.orgresearchgate.nete3s-conferences.org The transport of lead ions was optimized by adjusting the concentration of triethanolamine in the membrane and the acidity of the feed phase. e3s-conferences.orge3s-conferences.org Future research should investigate the use of this compound as the carrier in SLM systems. Its surfactant properties could enhance the transport kinetics and efficiency of extraction for a range of metal ions and organic molecules.

In the realm of biotechnology and food processing, nanofiltration membranes are used for separations like the purification of xylose from glucose in biomass hydrolysate. aidic.it Thin-film composite (TFC) membranes synthesized using triethanolamine have shown potential for this application. By varying the concentration of triethanolamine during the interfacial polymerization process, the thickness and permeability of the membrane can be controlled to optimize the separation factor between different sugars. aidic.it The incorporation of this compound into such membrane synthesis could introduce surface-active properties that reduce membrane fouling and improve long-term operational stability.

Elucidation of Complex Interfacial Phenomena at the Nanoscale

Understanding the behavior of this compound at interfaces is fundamental to controlling its performance. Advanced microscopy techniques are enabling researchers to visualize and characterize surfactant monolayers at the nanoscale, providing unprecedented insight into their structure and properties.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the topography of surfaces with nanoscale resolution. Future studies will employ AFM to directly observe how this compound molecules adsorb and self-assemble on various substrates, such as silica, mica, or model oil surfaces. pku.edu.cnresearchgate.net AFM can reveal the formation of hemi-micelles, admicelles, and complete surfactant bilayers, and how the structure of these aggregates is influenced by concentration, pH, and the presence of other chemicals. pku.edu.cnresearchgate.net Challenges in AFM imaging, such as the presence of residual water or overlapping surfactant layers, are being addressed through improved sample preparation and data analysis techniques. researchgate.net

Kelvin Probe Force Microscopy (KPFM), an extension of AFM, can simultaneously map the surface topography and the electrical surface potential of a sample. nih.govnih.gov This is particularly valuable for studying mixed surfactant systems or the interaction of this compound with charged polymers or surfaces. KPFM can reveal the formation of nanoscale domains with different electrical properties, providing a deeper understanding of the electrostatic forces that govern interfacial phenomena. nih.govnih.gov By correlating topographical data from AFM with electrical potential data from KPFM, researchers can build a comprehensive picture of the complex interfacial structures formed by this compound, paving the way for more rational design of formulations for emulsification, dispersion, and surface modification.

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